![molecular formula C11H10N2O B3095249 2-(3-Aminophenyl)pyridin-3-ol CAS No. 1261988-77-5](/img/structure/B3095249.png)
2-(3-Aminophenyl)pyridin-3-ol
Overview
Description
“2-(3-Aminophenyl)pyridin-3-ol” is a compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . It’s also known as 2-(3-aminophenyl)pyridin-3-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For instance, the molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules were optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
“2-(3-Aminophenyl)pyridin-3-ol” can be used in the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications . It reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Organic Chemistry and Life Science Industries
This compound plays a significant role in organic chemistry and life science industries. It is used in the reaction of perhalogenated compounds as starting materials for synthesis of a wide range of polyfunctional pyridine derivatives and macrocycles .
Synthesis of Pyrimidine Derivatives
“2-(3-Aminophenyl)pyridin-3-ol” can be used in the synthesis of pyrimidine derivatives. These derivatives have been found to possess significant biological properties, making them valuable in medicinal chemistry .
Antimicrobial Activity
Pyrimidine derivatives synthesized from “2-(3-Aminophenyl)pyridin-3-ol” have been found to exhibit antibacterial and antifungal activities . This makes them potentially useful in the development of new antimicrobial agents .
Anti-Inflammatory Applications
Pyrimidine derivatives, such as those synthesized from “2-(3-Aminophenyl)pyridin-3-ol”, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Pharmaceutical Applications
Due to their wide spectrum of biological activities, pyrimidine derivatives synthesized from “2-(3-Aminophenyl)pyridin-3-ol” are of great interest in pharmaceutical research. They have been found to possess antileishmanial, antipyretic, antitubercular, anticancer, antioxidant, anti-inflammatory, antitumor, antifungal, antihistaminic, antineoplastic, antidiabetic, and herbicidal properties .
Mechanism of Action
Target of Action
Similar compounds such as imidazopyridines have been found to act on anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
It’s known that pyridinols can act as ambident nucleophiles, reacting at both the oxygen and the nitrogen atoms . This dual reactivity could potentially allow 2-(3-Aminophenyl)pyridin-3-ol to interact with its targets in multiple ways, leading to a variety of biochemical effects.
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as farnesyl diphosphate synthase (tbfpps), kinase, and enoyl acyl reductase , which play crucial roles in various biochemical pathways.
Result of Action
Related compounds have shown significant biological activity, including anti-tubercular, anti-malarial, and anti-trypanosomal effects .
Safety and Hazards
properties
IUPAC Name |
2-(3-aminophenyl)pyridin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSXWTAOBUQIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682519 | |
Record name | 2-(3-Aminophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)pyridin-3-ol | |
CAS RN |
1261988-77-5 | |
Record name | 2-(3-Aminophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.